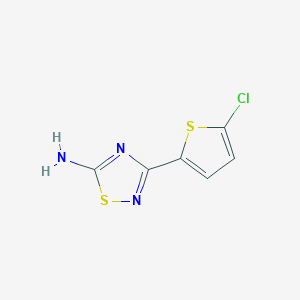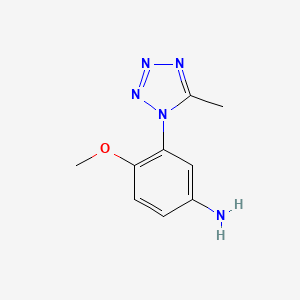
4-(3,4-Dichlorobenzoyl)isoquinoline
説明
4-(3,4-Dichlorobenzoyl)isoquinoline (4-DCBIQ) is an organic compound that is used in a variety of scientific research applications. It is a derivative of isoquinoline, a heterocyclic aromatic compound that is used as a building block for a range of pharmaceuticals. 4-DCBIQ is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
Pharmacology
4-(3,4-Dichlorobenzoyl)isoquinoline: has potential applications in pharmacology due to its structural similarity to other bioactive isoquinolines. These compounds are known to interact with various biological targets and can be used to develop new therapeutic agents. The dichlorobenzoyl group could potentially be exploited for its electron-withdrawing properties, affecting the pharmacokinetics and pharmacodynamics of the molecule .
Organic Synthesis
In organic synthesis, 4-(3,4-Dichlorobenzoyl)isoquinoline can serve as a versatile intermediate. Its rigid structure and the presence of reactive sites allow for selective functionalization, which is crucial in the synthesis of complex organic molecules. It can be used to construct larger, more complex heterocyclic systems that are prevalent in natural products and pharmaceuticals .
Material Science
The applications in material science stem from the compound’s potential to act as a building block for organic semiconductors. The isoquinoline core, when incorporated into polymers or small molecules, can impart desirable electronic properties for use in OLEDs or as conductive materials .
Analytical Chemistry
In analytical chemistry, derivatives of 4-(3,4-Dichlorobenzoyl)isoquinoline could be used as fluorescent probes or reagents due to the isoquinoline moiety’s luminescent properties. This could be particularly useful in the development of new sensing materials for detecting environmental pollutants or biological substances .
Biochemistry
Biochemically, the compound could be involved in studies related to enzyme inhibition. The dichlorobenzoyl group might interact with the active sites of certain enzymes, thereby modulating their activity. This could be valuable in understanding disease mechanisms or in the design of enzyme inhibitors as drugs .
Environmental Science
In environmental science, 4-(3,4-Dichlorobenzoyl)isoquinoline could be investigated for its degradation products and their environmental impact. Understanding its stability and breakdown could inform its safe use and disposal, minimizing ecological damage .
Agricultural Science
The compound’s potential use in agricultural science could be in the synthesis of new agrochemicals. Its structure could be modified to create pesticides or herbicides with specific action mechanisms, contributing to more efficient crop protection strategies .
Medicinal Chemistry
Finally, in medicinal chemistry, 4-(3,4-Dichlorobenzoyl)isoquinoline can be a key scaffold for drug discovery. Its core structure is found in many pharmacologically active compounds, and its modification could lead to the development of new medications with improved efficacy and safety profiles .
作用機序
特性
IUPAC Name |
(3,4-dichlorophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-14-6-5-10(7-15(14)18)16(20)13-9-19-8-11-3-1-2-4-12(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWUZQYOZCSBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253239 | |
| Record name | (3,4-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorobenzoyl)isoquinoline | |
CAS RN |
1187171-74-9 | |
| Record name | (3,4-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301253239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)







![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)
![1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}butan-1-amine](/img/structure/B1452222.png)
